10-ヒドロキシカンプトテシン

概要

説明

(S)-10-ヒドロキシカンプトテシンは、中国原産の樹木であるカンプトテカ・アキュミナータから得られる天然のアルカロイドです。カンプトテシンは強力な抗がん作用で知られており、その誘導体です。 この化合物は、DNA複製と転写に重要な酵素であるDNAトポイソメラーゼIを阻害する能力があるため、注目を集めています .

科学的研究の応用

(S)-10-Hydroxycamptothecin has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the mechanisms of DNA topoisomerase I inhibition.

Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.

Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

作用機序

(S)-10-ヒドロキシカンプトテシンは、主にDNAトポイソメラーゼIを阻害することで効果を発揮します。この酵素は、複製と転写中のDNAのねじれを解消する役割を担っています。 酵素-DNA複合体を安定化することにより、(S)-10-ヒドロキシカンプトテシンはDNA鎖の再結合を阻止し、急速に分裂するがん細胞のDNA損傷とアポトーシスにつながります . 分子標的には、DNAトポイソメラーゼI酵素とDNA自体が含まれ、不可欠な細胞プロセスを混乱させます。

類似化合物:

カンプトテシン: (S)-10-ヒドロキシカンプトテシンの元になる親化合物です。DNAトポイソメラーゼIを阻害しますが、毒性がより高いです。

イリノテカン: 化学療法で使用されるカンプトテシンの半合成誘導体です。体内では、活性型であるSN-38に変換されます。

トポテカン: 卵巣癌や小細胞肺癌の治療に用いられる、別のカンプトテシン誘導体です。

独自性: (S)-10-ヒドロキシカンプトテシンは、カンプトテシンよりも毒性が低く、強力な抗がん作用があるため、ユニークです。 正常な細胞を傷つけずに、がん細胞に選択的にアポトーシスを誘導する能力は、がん治療の有望な候補となっています .

生化学分析

Biochemical Properties

10-Hydroxycamptothecin plays a significant role in biochemical reactions by inhibiting the activity of DNA topoisomerase I. This inhibition leads to the stabilization of the enzyme-DNA complex, preventing the re-ligation of DNA strands and causing DNA damage . The compound interacts with various biomolecules, including enzymes like topoisomerase I, and proteins involved in DNA repair mechanisms. The nature of these interactions is primarily through the formation of a ternary complex with DNA and topoisomerase I, leading to the induction of apoptosis in cancer cells .

Cellular Effects

10-Hydroxycamptothecin exerts profound effects on various types of cells and cellular processes. It induces apoptosis and inhibits cell proliferation in cancer cells by causing DNA damage and blocking the cell cycle . The compound influences cell signaling pathways, gene expression, and cellular metabolism by activating caspases and downregulating anti-apoptotic proteins such as survivin and XIAP . Additionally, it affects mitochondrial function and induces oxidative stress, further contributing to its cytotoxic effects .

Molecular Mechanism

The molecular mechanism of 10-Hydroxycamptothecin involves its binding to the topoisomerase I-DNA complex, forming a stable ternary complex that prevents DNA re-ligation . This leads to the accumulation of DNA breaks and triggers apoptosis through the activation of caspases and other apoptotic pathways . The compound also inhibits the phosphorylation of histone proteins, affecting chromatin structure and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 10-Hydroxycamptothecin change over time. The compound is relatively stable but can undergo degradation under certain conditions . Long-term exposure to 10-Hydroxycamptothecin in in vitro and in vivo studies has shown sustained inhibition of cell proliferation and induction of apoptosis . Its efficacy may decrease over time due to the development of drug resistance in some cancer cell lines .

Dosage Effects in Animal Models

The effects of 10-Hydroxycamptothecin vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth and induces apoptosis without significant toxicity . At higher doses, it can cause adverse effects such as myelosuppression and gastrointestinal toxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy, and exceeding this dosage can lead to toxic side effects .

Metabolic Pathways

10-Hydroxycamptothecin is involved in several metabolic pathways, including its conversion to active metabolites that exert anticancer effects . The compound interacts with enzymes such as cytochrome P450s and glucuronosyltransferases, which are involved in its metabolism and detoxification . These interactions can affect metabolic flux and alter the levels of various metabolites in the body .

Transport and Distribution

10-Hydroxycamptothecin is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via passive diffusion and active transport mediated by specific transporters . Once inside the cells, the compound can accumulate in the nucleus and mitochondria, where it exerts its cytotoxic effects . The distribution of 10-Hydroxycamptothecin in tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of 10-Hydroxycamptothecin is crucial for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and topoisomerase I . It can also be found in the mitochondria, where it induces mitochondrial dysfunction and oxidative stress . The localization of 10-Hydroxycamptothecin is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments.

準備方法

合成経路と反応条件: (S)-10-ヒドロキシカンプトテシンは、カンプトテシンから一連の化学反応によって合成できます。 一般的な方法の1つは、カンプトテシンを触媒的ハイドロジェネーションし、ジアセトキシヨードベンゼンなどの試薬を用いて酸化することです . 反応条件には、通常、高収率と純度を確保するために、制御された温度と特定の触媒が含まれます。

工業的製造方法: (S)-10-ヒドロキシカンプトテシンの工業的製造には、多くの場合、カンプトテカ・アキュミナータの木からの抽出が用いられます。このプロセスには、植物材料の収穫、溶媒抽出、および化合物を単離するための精製工程が含まれます。 高性能液体クロマトグラフィー(HPLC)などの高度な技術を使用して、必要な純度レベルを実現します .

化学反応の分析

反応の種類: (S)-10-ヒドロキシカンプトテシンは、以下を含むさまざまな化学反応を受けます。

酸化: 化合物を、潜在的な治療応用を持つさまざまな誘導体に変化させます。

還元: 官能基を変え、生物学的活性を改変することがあります。

置換: 分子内の特定の原子または基を置換して、異なる特性を持つ新しい化合物を生成します。

一般的な試薬と条件:

酸化: ジアセトキシヨードベンゼンや過酸化水素などの試薬が一般的に使用されます。

還元: パラジウム炭素(Pd/C)などの触媒が使用されます。

置換: さまざまなハロゲン化剤と求核剤が制御された条件で使用されます。

主要な生成物: これらの反応から生成される主な生成物には、それぞれが独自の生物学的活性と潜在的な治療用途を持つ、さまざまなヒドロキシカンプトテシン誘導体が含まれます .

4. 科学研究への応用

(S)-10-ヒドロキシカンプトテシンは、科学研究において幅広い応用範囲があります。

化学: DNAトポイソメラーゼI阻害のメカニズムを研究するためのモデル化合物として使用されます。

生物学: がん細胞における細胞周期調節とアポトーシスへの影響について調査されています。

医学: 肝腫、胃癌、結腸癌、白血病など、さまざまな癌の潜在的な治療薬として研究されています.

産業: 新しい医薬品や治療薬の開発に利用されています。

類似化合物との比較

Camptothecin: The parent compound from which (S)-10-Hydroxycamptothecin is derived. It also inhibits DNA topoisomerase I but has higher toxicity.

Irinotecan: A semi-synthetic derivative of camptothecin used in chemotherapy. It is converted into its active form, SN-38, in the body.

Topotecan: Another camptothecin derivative used to treat ovarian and small cell lung cancers.

Uniqueness: (S)-10-Hydroxycamptothecin is unique due to its lower toxicity compared to camptothecin and its potent anti-cancer activity. Its ability to induce apoptosis selectively in cancer cells while sparing normal cells makes it a promising candidate for cancer therapy .

特性

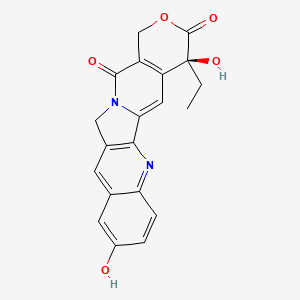

IUPAC Name |

(19S)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O5/c1-2-20(26)14-7-16-17-11(5-10-6-12(23)3-4-15(10)21-17)8-22(16)18(24)13(14)9-27-19(20)25/h3-7,23,26H,2,8-9H2,1H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWSQZCWOQZXHI-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00941444 | |

| Record name | 4-Ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19685-09-7 | |

| Record name | Hydroxycamptothecin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19685-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Hydroxycamptothecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019685097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-hydroxycamptothecin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12385 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 10-Hydroxycamptothecin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-Hydroxycamptothecin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10-HYDROXYCAMPTOTHECIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z01632KRV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。